(S)-1-(4-Fluorophenyl)-1,3-propanediol
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Overview
Description
(S)-1-(4-Fluorophenyl)-1,3-propanediol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Fluorophenyl)-1,3-propanediol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 4-fluorophenylacetone using chiral catalysts to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the precursor is subjected to hydrogen gas in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced further to form alcohol derivatives.
Substitution: Halogenation or other substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products:
Oxidation: Formation of 4-fluorophenylacetic acid or 4-fluorobenzaldehyde.
Reduction: Formation of 4-fluorophenylethanol.
Substitution: Formation of halogenated derivatives such as 4-bromo- or 4-chlorophenylpropanediol.
Scientific Research Applications
(S)-1-(4-Fluorophenyl)-1,3-propanediol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Fluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways.
Comparison with Similar Compounds
4-Fluorophenylacetic Acid: Shares the fluorophenyl group but differs in the functional group attached to the phenyl ring.
4-Fluorophenylethanol: Similar structure but lacks the propanediol moiety.
4-Bromo-1,3-propanediol: Similar diol structure but with a bromine atom instead of fluorine.
Uniqueness: (S)-1-(4-Fluorophenyl)-1,3-propanediol is unique due to its specific stereochemistry and the presence of both a fluorophenyl group and a propanediol moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11FO2 |
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Molecular Weight |
170.18 g/mol |
IUPAC Name |
1-(4-fluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H11FO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,11-12H,5-6H2 |
InChI Key |
GEWDSLKGMMEOAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)O)F |
Origin of Product |
United States |
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